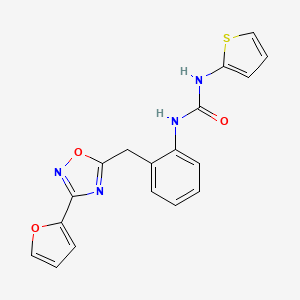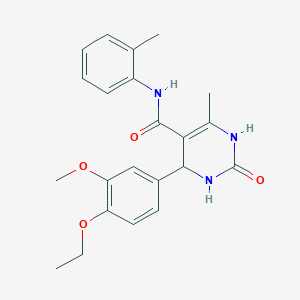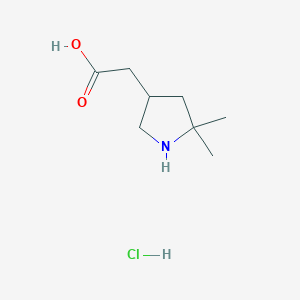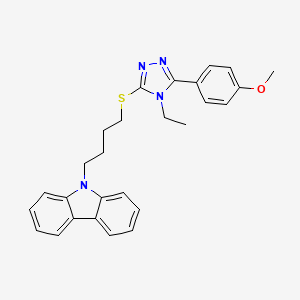![molecular formula C22H27FN2O4S B2842042 4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide CAS No. 921993-27-3](/img/structure/B2842042.png)
4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Synthesis analysis involves understanding the methods used to synthesize the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This could include substitution reactions, addition reactions, elimination reactions, and more. The reactivity of the compound is often determined by the functional groups present .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and spectral data (IR, NMR, Mass spectrometry). These properties can help in identifying and characterizing the compound .Aplicaciones Científicas De Investigación
Organocatalytic Asymmetric Synthesis
Research indicates that compounds structurally related to the one mentioned, such as dibenzo[b,f][1,4]oxazepines, are important pharmacophores in medicinal chemistry. An organocatalyzed asymmetric Mannich reaction involving similar structures has been developed, offering a method to afford various cyclic amines containing chiral tetrasubstituted C‒F stereocenters with excellent yields and selectivities. This highlights the compound's relevance in synthesizing enantioselective molecules for potential therapeutic applications (Bing Li, Ye Lin, & D. Du, 2019).
Anticancer Activity
Selective COX-2 inhibitors, with similar sulfonamide structures, have been studied for their effects on cell proliferation and apoptosis, particularly in cancer cells. These studies provide insights into the molecular mechanisms underlying their anticancer activity, demonstrating the potential therapeutic value of sulfonamide derivatives in treating cancer (Hong-liang Li et al., 2002).
COX-2 Inhibition for Pain Management
The development of potent, highly selective, and orally active COX-2 inhibitors, such as JTE-522, for the treatment of conditions like rheumatoid arthritis, osteoarthritis, and acute pain, showcases the importance of specific sulfonamide derivatives in medicinal chemistry. These compounds offer a promising approach for pain management and inflammation reduction, underlining the significant therapeutic implications of related structures (Hiromasa Hashimoto et al., 2002).
Carbonic Anhydrase Inhibition
Research on [1,4]oxazepine-based primary sulfonamides has revealed their strong inhibition of human carbonic anhydrases, important for therapeutic applications. Such compounds, by enabling [1,4]oxazepine ring construction and acting as enzyme inhibitors, demonstrate the compound's potential in developing treatments for conditions mediated by carbonic anhydrase activity (A. Sapegin et al., 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-fluoro-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27FN2O4S/c1-14(2)12-25-18-8-7-17(11-19(18)29-13-22(4,5)21(25)26)24-30(27,28)20-9-6-16(23)10-15(20)3/h6-11,14,24H,12-13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQRAAYHMTDESQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-chlorophenyl)-N'-[(dimethylamino)methylene]thiourea](/img/structure/B2841959.png)


![3-[(E)-2-(1,3-benzodioxol-5-yl)-1-cyanoethenyl]benzonitrile](/img/structure/B2841964.png)








![4-[(3-amino-1H-1,2,4-triazol-1-yl)methyl]benzoic acid](/img/structure/B2841980.png)
